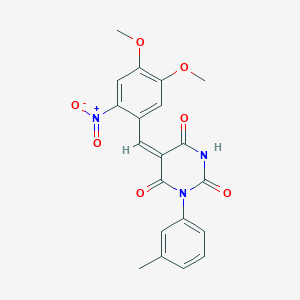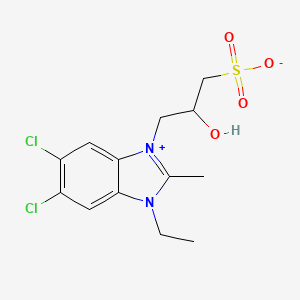![molecular formula C15H16N2O3S B5228557 3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)
3-[(ethylamino)sulfonyl]-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(ethylamino)sulfonyl]-N-phenylbenzamide, also known as EPNB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has shown promising results in various fields of study.
Mécanisme D'action
The mechanism of action of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. CA IX plays a crucial role in maintaining the pH balance of cancer cells, and its inhibition leads to a decrease in cancer cell growth and proliferation. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation.
Biochemical and Physiological Effects:
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of lactate and glucose in cancer cells, leading to a decrease in cancer cell growth. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been shown to decrease the levels of pro-inflammatory cytokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is its ability to inhibit CA IX, which is overexpressed in many cancer cells. This makes 3-[(ethylamino)sulfonyl]-N-phenylbenzamide a promising candidate for the development of cancer therapeutics. However, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide. One of the areas of research is the development of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide-based cancer therapeutics. Another area of research is the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in combination with other drugs to enhance its efficacy. Furthermore, the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in other diseases such as inflammation and neurodegenerative diseases is an area of interest. Additionally, the development of more stable and soluble forms of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide can enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, 3-[(ethylamino)sulfonyl]-N-phenylbenzamide is a promising chemical compound that has shown potential in various fields of study. Its ability to inhibit CA IX and COX-2 makes it a promising candidate for the development of cancer therapeutics and anti-inflammatory drugs. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in lab experiments. The future directions for the study of 3-[(ethylamino)sulfonyl]-N-phenylbenzamide are vast, and further research can lead to the development of novel therapeutic agents.
Méthodes De Synthèse
3-[(ethylamino)sulfonyl]-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by the reaction with ethylamine and sodium sulfite. The final step involves the reaction with N-phenyl anthranilic acid to obtain 3-[(ethylamino)sulfonyl]-N-phenylbenzamide in a pure form.
Applications De Recherche Scientifique
3-[(ethylamino)sulfonyl]-N-phenylbenzamide has been extensively used in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 3-[(ethylamino)sulfonyl]-N-phenylbenzamide has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
3-(ethylsulfamoyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-16-21(19,20)14-10-6-7-12(11-14)15(18)17-13-8-4-3-5-9-13/h3-11,16H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSATVUEOWJEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)
![3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione](/img/structure/B5228563.png)


![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)